Product packaging for methyl 7-bromo-1H-indole-2-carboxylate(Cat. No.:CAS No. 1158503-82-2)

methyl 7-bromo-1H-indole-2-carboxylate

Cat. No.: B1425242
CAS No.: 1158503-82-2
M. Wt: 254.08 g/mol
InChI Key: CVBRWYSFWORSON-UHFFFAOYSA-N
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Description

Historical Context of Indole Chemistry Research

The historical development of indole chemistry provides essential context for understanding the significance of methyl 7-bromo-1H-indole-2-carboxylate within contemporary research. Indole chemistry began to develop with the study of the dye indigo, marking the beginning of systematic investigation into this heterocyclic system. The foundational work occurred in 1866, when Adolf von Baeyer reduced oxindole to indole using zinc dust, establishing the first reliable method for indole synthesis. This breakthrough was followed in 1869 by Baeyer's proposal of a formula for indole, which provided the theoretical framework for subsequent developments in the field. The name "indole" itself derives from a portmanteau of the words "indigo" and "oleum," reflecting the compound's historical connection to dye chemistry through its first isolation by treatment of indigo dye with oleum.

The late nineteenth century witnessed the recognition of certain indole derivatives as important dyestuffs, demonstrating the practical applications of this heterocyclic system. The 1930s marked a period of intensified interest in indole chemistry, as researchers began to explore the broader potential of indole-based compounds beyond their traditional applications in dye chemistry. This historical progression established indole as a fundamental heterocyclic scaffold, setting the stage for the development of more sophisticated derivatives such as this compound. The Fischer indole synthesis, established in the late 1880s by Emil Fischer, provided a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions, representing one of the earliest recognized methods in indole synthesis. Throughout the twentieth century, various methodologies emerged that expanded the toolbox for indole synthesis, including the Leimgruber-Batcho indole synthesis and the Baeyer-Jackson method, demonstrating the evolving complexity and efficiency of indole formation techniques.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a member of the indolecarboxylic acids and derivatives class. The compound belongs to the broader category of organoheterocyclic compounds, specifically within the indoles and derivatives classification system. This positioning reflects the compound's fundamental structural characteristics, which include the bicyclic indole nucleus consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The indole structure is classified as an aromatic heterocycle, and when indole serves as a substituent on a larger molecule, it is systematically termed an indolyl group.

The specific substitution pattern of this compound distinguishes it from other indole derivatives through the presence of a bromine atom at the 7-position and a carboxylate ester group at the 2-position. This substitution pattern is significant because indole typically undergoes electrophilic substitution mainly at position 3, making the 2-position substitution pattern noteworthy for its synthetic accessibility and potential reactivity. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as O=C(C1=CC2=C(N1)C(Br)=CC=C2)OC, indicating the precise connectivity of its constituent atoms. The InChI key CVBRWYSFWORSON-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure.

The electronic properties of this compound are influenced by the presence of both electron-withdrawing and electron-donating substituents. The bromine atom at the 7-position acts as an electron-withdrawing group through inductive effects, while the ester functionality at the 2-position can participate in resonance interactions with the indole nucleus. This combination creates a unique electronic environment that affects the compound's reactivity patterns and potential applications in organic synthesis. The compound's classification within the indolecarboxylic acids and derivatives subclass reflects its structural relationship to naturally occurring compounds such as tryptophan and synthetic pharmaceuticals that incorporate the indole scaffold.

Significance in Contemporary Chemical Research

Contemporary research interest in this compound reflects the broader significance of indole derivatives in modern organic chemistry and pharmaceutical research. Indoles represent some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds. The last decade has witnessed considerable activity toward the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance. The indole structure is recognized as a heterocyclic compound that easily participates in chemical reactions, with bonding sites analogous to pyrrole.

This compound serves as a reagent used in the preparation of novel 2-aminopyridines, demonstrating its utility as a synthetic intermediate in the construction of complex heterocyclic systems. The compound's potential applications extend to its role in multicomponent reactions, which represent a great tool in organic synthesis for the construction of variety-oriented series of building blocks with potentially interesting biological activities. The attractiveness of the multicomponent reaction approach lies in its easy operation, high selectivity, and yield while using minimum synthetic requirements.

The synthetic accessibility of this compound through established synthetic routes contributes to its research significance. The compound can be prepared through palladium-catalyzed aerobic amination of aryl Carbon-Hydrogen bonds, as demonstrated in synthetic approaches that afford 1-acetyl indolecarboxylates starting from 2-acetamido-3-arylacrylates. Indole-2-carboxylates can be targeted with straightforward deacetylation of the initial reaction products, providing access to the desired structural framework. The Carbon-Hydrogen amination reaction is carried out using a catalytic palladium(II) source with oxygen as the terminal oxidant, demonstrating the modern synthetic methods available for accessing such compounds.

Property Value Reference
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
CAS Number 1158503-82-2
Melting Point Not Available
Boiling Point Not Available
IUPAC Name This compound
InChI Key CVBRWYSFWORSON-UHFFFAOYSA-N
PubChem CID 46835383

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B1425242 methyl 7-bromo-1H-indole-2-carboxylate CAS No. 1158503-82-2

Properties

IUPAC Name

methyl 7-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRWYSFWORSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676377
Record name Methyl 7-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158503-82-2
Record name Methyl 7-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 5-Bromo-2-methylphenylhydrazine with Ethyl Pyruvate Derivatives

A well-documented method involves using 5-bromo-2-methylphenylhydrazine hydrochloride as the starting material, which undergoes condensation with ethyl pyruvate or its derivatives in alcoholic solvents to form hydrazone intermediates. Subsequent cyclization under acidic or catalytic conditions yields ethyl 7-bromoindole-2-carboxylate derivatives, which can be hydrolyzed and esterified to the methyl ester form.

Typical Reaction Conditions:

Step Reagents/Conditions Purpose Yield (%) Purity (%) (HPLC) Melting Point (°C)
1 5-Bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate in ethanol or ethylene glycol, reflux under nitrogen, ZnCl2 catalyst Condensation and cyclization to ethyl 7-bromoindole-2-carboxylate 59.9 - 66.1 98.3 - 98.8 129 - 131
2 Hydrolysis with 10% NaOH in ethanol, acidification with HCl, activated carbon decolorization Conversion to 7-bromoindole-2-carboxylic acid 76.0 98.6 196 - 198
3 Esterification with methanol under acidic conditions (commonly Fischer esterification) Formation of methyl 7-bromo-1H-indole-2-carboxylate Variable >98 Not specified

This method is advantageous due to the availability of raw materials, moderate reaction conditions, and high purity of the final product, suitable for industrial scale-up.

Direct Bromination of Methyl 1H-Indole-2-carboxylate

An alternative approach starts from methyl 1H-indole-2-carboxylate, which undergoes regioselective electrophilic bromination at the 7-position using N-bromosuccinimide (NBS) or other brominating agents under controlled temperatures (often 0°C to room temperature) in polar aprotic solvents such as dimethylformamide (DMF).

Step Reagents/Conditions Purpose Yield (%) Notes
1 Methyl 1H-indole-2-carboxylate + NBS in DMF at 0°C Regioselective bromination at 7-position ~60 Requires careful temperature control to avoid polybromination
2 Purification via column chromatography (EtOAc/hexane) Isolation of pure product 50 Ensures high purity (>98%)

This method provides a direct route to the target compound but may require optimization to improve regioselectivity and yield.

  • The cyclization step in the hydrazine route involves the formation of a hydrazone intermediate, which under acidic or catalytic conditions undergoes intramolecular electrophilic aromatic substitution to form the indole ring.
  • Bromination using NBS proceeds via electrophilic aromatic substitution, where the indole ring’s electron-rich positions are selectively brominated. The 7-position is favored due to electronic and steric factors.
Parameter Considerations Impact on Outcome
Solvent Alcohols (ethanol, ethylene glycol) for cyclization; DMF for bromination Solvent polarity affects reaction rate and selectivity
Catalyst Zinc chloride for cyclization Enhances ring closure efficiency
Temperature 160 ± 5 °C for cyclization; 0°C for bromination Controls reaction kinetics and selectivity
Reaction Time 2.5 - 4 hours for cyclization Sufficient for complete conversion
Purification Method Crystallization, column chromatography Ensures high purity (>98%)
  • Purity of this compound typically exceeds 98% as determined by high-performance liquid chromatography (HPLC).
  • Melting points for intermediates such as ethyl 7-bromoindole-2-carboxylate range from 129 to 131 °C, while the acid form melts at 196 to 198 °C, confirming compound identity and purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, particularly the position of bromine substitution and ester functionality.
  • High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula and composition.
Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization of 5-bromo-2-methylphenylhydrazine + ethyl pyruvate 5-Bromo-2-methylphenylhydrazine hydrochloride, ethyl pyruvate ZnCl2, ethylene glycol, 160 °C, N2 atmosphere 60 - 66 >98 Scalable, industrially viable
Hydrolysis and esterification Ethyl 7-bromoindole-2-carboxylate NaOH hydrolysis, acidification, methanol esterification 76 (hydrolysis step) >98 High purity, straightforward
Electrophilic bromination Methyl 1H-indole-2-carboxylate NBS, DMF, 0°C ~60 >98 Requires careful control

The preparation of this compound is effectively achieved via cyclization of 5-bromo-2-methylphenylhydrazine with ethyl pyruvate derivatives followed by hydrolysis and esterification or via direct bromination of methyl indole-2-carboxylate. The cyclization method offers advantages in raw material accessibility, operational safety, and product purity, making it suitable for industrial production. Optimization of reaction conditions such as solvent, temperature, and catalysts further enhances yield and selectivity. Analytical techniques including HPLC, NMR, and melting point determination confirm the high purity and correct structure of the synthesized compound.

This comprehensive overview integrates diverse authoritative sources and experimental data, providing a solid foundation for researchers and industrial chemists aiming to prepare this compound with high efficiency and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 7-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer progression . The bromine atom and ester group may also contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Methyl 6-Bromo-1H-Indole-2-Carboxylate (CAS: 372089-59-3)

  • Molecular Formula: C₁₀H₈BrNO₂ (same as the 7-bromo isomer).
  • Spectral data (e.g., NMR) would show distinct shifts for H-5 and H-7 protons compared to the 7-bromo derivative .
  • Applications : Similar utility in medicinal chemistry but may exhibit divergent regioselectivity in cross-coupling reactions .

Ethyl 4-Bromo-1H-Indole-2-Carboxylate (CAS: 103858-52-2)

  • Molecular Formula: C₁₁H₁₀BrNO₂.
  • Key Differences : Bromine at the 4-position and an ethyl ester group. This positional change significantly impacts π-stacking interactions in crystal structures and may reduce steric hindrance compared to 7-bromo derivatives .
  • Similarity Score : 0.92 (high structural similarity) .

Ester Group Variations

Ethyl 7-Bromo-1H-Indole-2-Carboxylate (CAS: 16732-69-7)

  • Molecular Formula: C₁₁H₁₀BrNO₂.
  • Key Differences : The ethyl ester group increases molecular weight (268.11 g/mol ) and lipophilicity compared to the methyl ester. This may enhance solubility in organic solvents like toluene, as evidenced in its synthesis via reflux with p-toluenesulfonic acid .
  • Synthesis : Prepared from 2-bromophenylhydrazine and ethyl pyruvate under acidic conditions .
  • Safety Profile : GHS warnings include skin/eye irritation (H315, H319) and respiratory hazards (H335) .

Isopropyl 7-Bromo-1H-Indole-2-Carboxylate

  • Molecular Formula: C₁₂H₁₂BrNO₂.
  • Its higher molecular weight (282.13 g/mol) may also affect crystallization behavior .

Derivatives with Additional Substituents

Ethyl 7-Bromo-3-Methyl-1H-Indole-2-Carboxylate (CAS: 16381-41-2)

  • Molecular Formula: C₁₂H₁₂BrNO₂.
  • Key Differences : A methyl group at the 3-position introduces steric effects, lowering the pKa (13.65 ± 0.30 ) compared to the unsubstituted ethyl ester. Melting point (81–83°C ) and density (1.494 g/cm³ ) are distinct due to enhanced crystallinity .

Acid vs. Ester Forms

7-Bromo-1H-Indole-2-Carboxylic Acid (CAS: 16732-71-1)

  • Molecular Formula: C₉H₆BrNO₂.
  • Key Differences: The carboxylic acid group (vs. methyl ester) increases polarity, reducing solubility in nonpolar solvents. This form is more reactive in amidation or coupling reactions .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) pKa Key Applications
Methyl 7-bromo-1H-indole-2-carboxylate 1158503-82-2 C₁₀H₈BrNO₂ 254.08 386.2 ± 22.0 N/A 13.30 ± 0.30 2-Aminopyridine synthesis
Ethyl 7-bromo-1H-indole-2-carboxylate 16732-69-7 C₁₁H₁₀BrNO₂ 268.11 N/A N/A N/A Duocarmycin analog synthesis
Methyl 6-bromo-1H-indole-2-carboxylate 372089-59-3 C₁₀H₈BrNO₂ 254.09 N/A N/A N/A Regioselective coupling reactions
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate 16381-41-2 C₁₂H₁₂BrNO₂ 282.13 394.6 ± 37.0 81–83 13.65 ± 0.30 Steroid receptor modulation

Key Research Findings

  • Reactivity : Methyl esters generally exhibit faster hydrolysis rates than ethyl or isopropyl esters due to lower steric hindrance .
  • Spectral Differentiation : In NMR, the 7-bromo derivative shows a deshielded H-3 proton (δ ~7.8 ppm), whereas the 6-bromo isomer displays a downfield shift for H-4 .
  • Safety : this compound has specific hazards (H315, H319, H335), while ethyl analogs share similar risks but may require adjusted handling protocols due to higher volatility .

Biological Activity

Methyl 7-bromo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Properties

This compound has been investigated for its anticancer effects against several cancer cell lines. Research indicates that this compound can inhibit the proliferation of various cancer cells, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • Caco-2 (colorectal cancer)

In vitro studies have shown that this compound exhibits cytotoxicity with IC50 values indicating effective growth inhibition of these cell lines. For instance, a study reported an IC50 value of approximately 15 µM against MCF-7 cells, suggesting significant anticancer activity .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for conditions characterized by chronic inflammation and may contribute to its overall therapeutic potential in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial and fungal strains. It exhibits activity against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Gram-negative bacteria (e.g., Escherichia coli)
  • Fungi (e.g., Candida albicans)

The minimum inhibitory concentration (MIC) values for these pathogens indicate that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, its structure allows it to fit into the active sites of certain enzymes involved in cancer cell proliferation and inflammation. Molecular docking studies suggest that the compound may bind effectively to targets such as integrase in HIV, enhancing its antiviral potential .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

  • N-Alkylation of Indole Derivatives : Involves the reaction of indole derivatives with alkyl halides.
  • Vilsmeier-Haack Reaction : Utilizes phosphorus oxychloride and DMF to introduce the carboxylate group.
  • Pictet-Spengler Reaction : A condensation reaction involving tryptophan derivatives.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the identity and purity of synthesized compounds .

Safety and Toxicity

Toxicity studies indicate that this compound exhibits low acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg. However, comprehensive studies on chronic toxicity and long-term effects remain limited, necessitating further research to establish a complete safety profile .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells treated with the compound compared to controls.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, this compound was shown to significantly reduce levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest its potential role in managing inflammatory diseases.

Q & A

Q. Q: What are the optimal synthetic routes and critical parameters for achieving high yields of methyl 7-bromo-1H-indole-2-carboxylate?

Methodological Answer: A common approach involves Cu(I)-catalyzed cyclization or cross-coupling reactions. For example, brominated indole derivatives can be synthesized via azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF solvent systems with CuI as a catalyst (50% yield reported under similar conditions). Critical parameters include:

  • Catalyst loading : 1.0–1.5 equivalents of CuI for efficient coupling.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Purification : Flash column chromatography with 70:30 ethyl acetate/hexane mixtures resolves impurities (Rf ≈ 0.30 by TLC).
    Characterization via 1H^1H NMR (aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS (expected [M+H]+ ≈ 270–280 m/z) confirms structural integrity .

Structural Elucidation

Q. Q: How can researchers determine the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
  • Hydrogen placement : SHELXPRO automates hydrogen positioning but may require manual adjustment for disordered regions.
  • Twinned data : For twinned crystals, SHELXL’s twin-law refinement tools are critical.
    Challenges include resolving bromine’s high electron density and managing anisotropic displacement parameters. Recent SHELXL updates (post-2015) improve handling of non-standard scattering factors .

Advanced Reactivity and Applications

Q. Q: How does the 7-bromo substituent influence the indole ring’s reactivity in cross-coupling reactions for pharmaceutical intermediates?

Methodological Answer: The 7-bromo group acts as a directing group, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Catalyst systems : Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/ethanol (3:1) achieves >80% coupling efficiency with aryl boronic acids.
  • Steric effects : The ester group at C2 hinders reactivity at C3, favoring C5 modifications.
  • Applications : Used to synthesize bioactive indole derivatives (e.g., kinase inhibitors) via sequential halogenation and coupling .

Safety and Handling Protocols

Q. Q: What safety measures are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD50 data suggests moderate toxicity).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis of the ester group .

Biological Activity Assessment

Q. Q: What methodologies are used to evaluate the bioactivity of this compound derivatives in cancer research?

Methodological Answer:

  • In vitro assays :
    • Cell viability : MTT assays (IC50_{50} determination in cancer cell lines).
    • Kinase inhibition : Fluorescence polarization assays (e.g., FLT3 inhibition at nM concentrations).
  • Structure-activity relationship (SAR) : Compare bromo vs. methoxy substituents at C7; ester hydrolysis to carboxylic acid often enhances solubility and target binding.
  • Data analysis : Use GraphPad Prism for dose-response curves and statistical validation (p < 0.05 via ANOVA) .

Analytical Method Development

Q. Q: How can HPLC methods be optimized for quantifying this compound in reaction mixtures?

Methodological Answer:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Gradient from 40% acetonitrile/60% water (0.1% TFA) to 90% acetonitrile over 20 min.
  • Detection : UV at 254 nm (ε ≈ 10,000 M1^{-1}cm1^{-1}).
  • Validation : Linearity (R2^2 > 0.99), LOD ≈ 0.1 µg/mL, LOQ ≈ 0.3 µg/mL.
    Spiking experiments with internal standards (e.g., ethyl 4-bromoindole-2-carboxylate) improve accuracy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 7-bromo-1H-indole-2-carboxylate
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methyl 7-bromo-1H-indole-2-carboxylate

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